molecular formula C15H15N5O2 B135012 6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine CAS No. 192705-78-5

6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine

Cat. No.: B135012
CAS No.: 192705-78-5
M. Wt: 297.31 g/mol
InChI Key: LOIKOLAEHONJTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

The primary target of 6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine is the HER family of kinases . The HER family, also known as the EGFR family, is a group of receptor tyrosine kinases that play critical roles in regulating cell growth, survival, differentiation, and migration .

Mode of Action

This compound acts as a kinase inhibitor , specifically targeting all members of the HER family . It binds to the ATP-binding site of these kinases, preventing the phosphorylation and subsequent activation of downstream signaling pathways . This results in the inhibition of cellular processes such as cell proliferation and survival that are often dysregulated in cancer .

Biochemical Pathways

The inhibition of the HER family kinases by this compound affects multiple downstream signaling pathways. These include the PI3K/Akt and MAPK pathways, which are involved in cell survival, growth, and proliferation . By blocking these pathways, the compound can inhibit the growth and survival of cancer cells .

Pharmacokinetics

It is noted that the compound’s degree of lipophilicity allows it to diffuse easily into cells . This suggests that the compound may have good bioavailability, although further studies would be needed to confirm this.

Result of Action

The result of the action of this compound is the inhibition of cell proliferation and survival . By blocking the activity of HER family kinases, the compound prevents the activation of downstream signaling pathways that promote these processes . This can lead to the death of cancer cells and the inhibition of tumor growth .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and composition of the cellular environment can affect the compound’s stability and efficacy . Additionally, the presence of other compounds or drugs can potentially impact the compound’s action through drug-drug interactions

Preparation Methods

The synthesis of 6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine involves several steps. One common method includes the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney nickel and acetic acid . This precursor undergoes methylation at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring positions, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can yield amines or alcohols .

Properties

IUPAC Name

6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-21-10-3-8(4-11(6-10)22-2)12-5-9-7-18-15(17)20-14(9)19-13(12)16/h3-7H,1-2H3,(H4,16,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIKOLAEHONJTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=C(N=C3C(=C2)C=NC(=N3)N)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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